molecular formula C16H13ClO4 B215965 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate

2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate

Cat. No. B215965
M. Wt: 304.72 g/mol
InChI Key: BXAHMNDLNHIXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In agriculture, 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and physiological effects:
Studies have shown that 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments is its potential applications in various fields, including medicine and agriculture. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for use in the treatment of various diseases. In addition, its insecticidal and fungicidal properties make it a potential candidate for use in crop protection. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and caution should be taken when handling it.

Future Directions

There are several future directions for research on 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer. Another direction is to explore its potential applications in agriculture, particularly in crop protection. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate has been carried out using different methods. One of the most commonly used methods is the reaction between 2-chloroacetophenone and 4-methoxybenzoic acid in the presence of a base such as potassium carbonate. This method has been optimized to produce high yields of the compound. Other methods include the reaction between 2-chloroacetophenone and methyl 4-methoxybenzoate in the presence of a base, or the reaction between 2-chloroacetophenone and 4-methoxybenzoyl chloride.

properties

Product Name

2-(2-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate

Molecular Formula

C16H13ClO4

Molecular Weight

304.72 g/mol

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 4-methoxybenzoate

InChI

InChI=1S/C16H13ClO4/c1-20-12-8-6-11(7-9-12)16(19)21-10-15(18)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3

InChI Key

BXAHMNDLNHIXGD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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